Sodium Nonane-1-sulfonate

Catalog No.
S742682
CAS No.
35192-74-6
M.F
C9H20NaO3S
M. Wt
231.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Nonane-1-sulfonate

CAS Number

35192-74-6

Product Name

Sodium Nonane-1-sulfonate

IUPAC Name

sodium;nonane-1-sulfonate

Molecular Formula

C9H20NaO3S

Molecular Weight

231.31 g/mol

InChI

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

TVLXYUPYNWALAQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Sodium Nonane-1-sulfonate is an organosulfur compound with the chemical formula C9H19NaO3S\text{C}_9\text{H}_{19}\text{NaO}_3\text{S}. It is a sodium salt of nonane-1-sulfonic acid, characterized by a long hydrophobic hydrocarbon chain and a sulfonate group, which imparts amphiphilic properties to the molecule. This compound is typically utilized in various chemical applications, particularly in the field of analytical chemistry as an ion-pair reagent for high-performance liquid chromatography (HPLC) .

As mentioned, SNS acts as an ion-pairing reagent in HPLC. The mechanism involves the formation of ion pairs between the charged groups of SNS and the analyte molecules. This can alter the retention time of the analytes on the HPLC column, allowing for better separation [].

Protein Purification:

  • Sodium nonane-1-sulfonate acts as a mild detergent, effectively solubilizing and stabilizing membrane proteins during their isolation and purification processes. This property allows researchers to study these vital biological molecules, which are often challenging to work with due to their hydrophobic nature.

Micellization and Membrane Mimicry:

  • Sodium nonane-1-sulfonate can self-assemble into spherical structures called micelles in aqueous solutions. These micelles mimic the structure of biological membranes, making them valuable tools for studying membrane-associated processes like protein-lipid interactions and drug-membrane interactions.

Colloid and Interface Science:

  • The amphiphilic nature of sodium nonane-1-sulfonate, meaning it has both water-loving and water-hating regions, allows it to interact with various surfaces and stabilize colloidal suspensions. This property is beneficial in studying the behavior of particles at interfaces and developing novel materials with specific surface properties.

Other Applications:

  • Beyond the mentioned areas, sodium nonane-1-sulfonate finds use in various other scientific research fields, including:
    • Catalysis: As a component of catalyst systems for organic reactions.
    • Electrochemistry: As an electrolyte additive in batteries and fuel cells.
    • Environmental science: For studying the behavior of organic pollutants in water.
, including:

  • Oxidation: The sulfonate group can undergo oxidation reactions, leading to the formation of sulfonyl compounds.
  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Formation of Sulfones: Under certain conditions, sodium Nonane-1-sulfonate can be converted into sulfones through oxidation reactions .

These reactions highlight its versatility as a building block in organic synthesis and its potential utility in creating more complex organosulfur compounds.

Sodium Nonane-1-sulfonate can be synthesized through various methods:

  • Direct Sulfonation: The most common method involves the sulfonation of nonane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt .
  • Alkylation Reactions: Sodium sulfinates can also be used as intermediates to synthesize sodium Nonane-1-sulfonate through alkylation reactions involving suitable alkyl halides .

These methods allow for the production of sodium Nonane-1-sulfonate in varying purities and yields depending on the specific conditions employed.

Sodium Nonane-1-sulfonate has several notable applications:

  • Ion-Pair Reagent: It is primarily used as an ion-pair reagent in HPLC to enhance the separation of polar compounds, particularly amino acids like histidine .
  • Surfactant: Due to its amphiphilic nature, it can serve as a surfactant in various formulations.
  • Chemical Intermediate: It acts as a precursor in the synthesis of other organosulfur compounds, including sulfones and sulfonamides .

These applications underscore its significance in both analytical chemistry and industrial processes.

Interaction studies involving sodium Nonane-1-sulfonate focus on its behavior in solution and its interactions with other molecules. Its role as an ion-pair reagent allows it to interact with charged species, facilitating their separation during chromatographic processes. Additionally, studies may explore its compatibility with biological molecules, although specific interaction data remains limited .

Sodium Nonane-1-sulfonate shares structural similarities with other sulfonates and organosulfur compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Sodium OctanesulfonateC8H17NaO3S\text{C}_8\text{H}_{17}\text{NaO}_3\text{S}Shorter hydrocarbon chain; used similarly in chromatography.
Sodium DecanesulfonateC10H21NaO3S\text{C}_{10}\text{H}_{21}\text{NaO}_3\text{S}Longer hydrocarbon chain; may exhibit different surfactant properties.
Sodium DodecanesulfonateC12H25NaO3S\text{C}_{12}\text{H}_{25}\text{NaO}_3\text{S}Even longer chain; often used in personal care products.

Sodium Nonane-1-sulfonate is unique due to its intermediate chain length, which may influence its solubility and interaction properties compared to shorter or longer-chain analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.10308495 g/mol

Monoisotopic Mass

231.10308495 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

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